Cas no 31729-65-4 (1-(6-methoxynaphthalen-2-yl)cyclopropylmethanol)

1-(6-Methoxynaphthalen-2-yl)cyclopropylmethanol is a specialized organic compound featuring a naphthalene core substituted with a methoxy group at the 6-position and a cyclopropylmethanol moiety at the 2-position. This structure imparts unique steric and electronic properties, making it valuable in synthetic chemistry and pharmaceutical research. The cyclopropyl ring enhances rigidity, while the hydroxymethyl group offers functional versatility for further derivatization. Its methoxynaphthalene component contributes to aromatic stability and potential π-stacking interactions. The compound is particularly useful as an intermediate in the synthesis of complex molecules, including bioactive agents, due to its balanced lipophilicity and structural modularity. Proper handling under inert conditions is recommended to preserve reactivity.
1-(6-methoxynaphthalen-2-yl)cyclopropylmethanol structure
31729-65-4 structure
Product Name:1-(6-methoxynaphthalen-2-yl)cyclopropylmethanol
CAS No:31729-65-4
MF:C15H16O2
MW:228.286344528198
CID:6019894
PubChem ID:105485600
Update Time:2025-05-25

1-(6-methoxynaphthalen-2-yl)cyclopropylmethanol Chemical and Physical Properties

Names and Identifiers

    • 1-(6-methoxynaphthalen-2-yl)cyclopropylmethanol
    • EN300-1805267
    • 31729-65-4
    • [1-(6-methoxynaphthalen-2-yl)cyclopropyl]methanol
    • Inchi: 1S/C15H16O2/c1-17-14-5-3-11-8-13(4-2-12(11)9-14)15(10-16)6-7-15/h2-5,8-9,16H,6-7,10H2,1H3
    • InChI Key: ILOJXJAUSRIQKD-UHFFFAOYSA-N
    • SMILES: OCC1(C2C=CC3C=C(C=CC=3C=2)OC)CC1

Computed Properties

  • Exact Mass: 228.115029749g/mol
  • Monoisotopic Mass: 228.115029749g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 29.5Ų

1-(6-methoxynaphthalen-2-yl)cyclopropylmethanol Pricemore >>

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Additional information on 1-(6-methoxynaphthalen-2-yl)cyclopropylmethanol

1-(6-Methoxynaphthalen-2-yl)cyclopropylmethanol: A Comprehensive Overview

1-(6-Methoxynaphthalen-2-yl)cyclopropylmethanol, identified by the CAS registry number CAS No 31729-65-4, is a structurally complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique combination of a naphthol moiety and a cyclopropane ring, which contributes to its distinct chemical properties. Recent advancements in synthetic chemistry have enabled researchers to explore its synthesis, characterization, and potential uses in greater depth.

The molecular structure of 1-(6-methoxynaphthalen-2-yl)cyclopropylmethanol comprises a naphthalene ring system substituted with a methoxy group at the 6-position and a cyclopropane ring attached via a methylene group at the 2-position. This arrangement imparts the compound with interesting electronic and steric properties, making it a valuable substrate for further functionalization. The presence of the methoxy group introduces electron-donating effects, which can influence the reactivity of the molecule in various chemical reactions.

Recent studies have focused on the synthesis of CAS No 31729-65-4 through innovative methodologies, including palladium-catalyzed cross-coupling reactions and directed metallation strategies. These approaches have not only improved the efficiency of synthesis but also opened new avenues for the preparation of structurally related compounds. For instance, researchers have successfully employed Suzuki-Miyaura coupling reactions to introduce diverse substituents onto the naphthol framework, thereby expanding the scope of potential applications.

In terms of pharmacological applications, 1-(6-methoxynaphthalen-2-yl)cyclopropylmethanol has shown promise as a lead compound in drug discovery programs targeting various disease states. Preclinical studies have demonstrated its ability to modulate key biological pathways, including those involved in inflammation and oxidative stress. Furthermore, its unique structure has been exploited in the development of novel scaffolds for kinase inhibitors and other therapeutic agents.

The material science community has also taken an interest in this compound due to its potential as a building block for advanced materials. Its rigid cyclopropane ring and aromatic naphthol system make it an attractive candidate for constructing supramolecular assemblies and functional polymers. Recent research has highlighted its role in self-assembling systems, where it serves as a key component in forming ordered nanostructures with applications in sensing and catalysis.

From an environmental perspective, understanding the degradation pathways and ecotoxicological effects of CAS No 31729-65-4 is crucial for ensuring its safe use in industrial and pharmaceutical settings. Studies have shown that under specific conditions, the compound undergoes biodegradation via enzymatic cleavage of its cyclopropane ring, reducing its persistence in aquatic environments. These findings underscore the importance of sustainable practices in the handling and disposal of such compounds.

In conclusion, 1-(6-methoxynaphthalen-2-yl)cyclopropylmethanol, or CAS No 31729-65-4, represents a versatile platform for chemical innovation across multiple disciplines. Its unique structure, combined with recent advances in synthesis and application development, positions it as a valuable tool for researchers seeking to address complex scientific challenges. As ongoing investigations continue to uncover new insights into its properties and utility, this compound is poised to play an increasingly important role in both academic research and industrial applications.

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